6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid pinacol ester
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Overview
Description
6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid pinacol ester undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids: Used in protodeboronation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Hydrocarbons: Formed from protodeboronation.
Scientific Research Applications
6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid pinacol ester is used in various scientific research applications:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the synthesis of biologically active compounds and enzyme inhibitors.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 6-Hydroxypyridine-3-boronic acid pinacol ester
- 3-Pyridinylboronic acid
Uniqueness
6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid pinacol ester is unique due to its specific structure, which provides stability and reactivity in cross-coupling reactions. Its tetrahydropyran group offers additional steric and electronic properties that can influence the outcome of reactions, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C16H24BNO3 |
---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
2-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-5-6-14(18-11-13)12-7-9-19-10-8-12/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
BGULZJSLBDHFSY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCOCC3 |
Origin of Product |
United States |
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